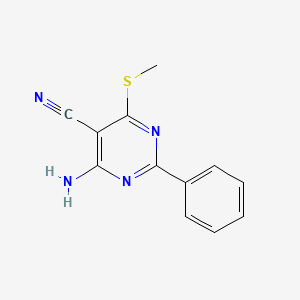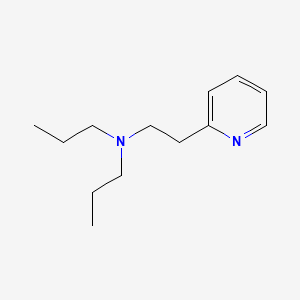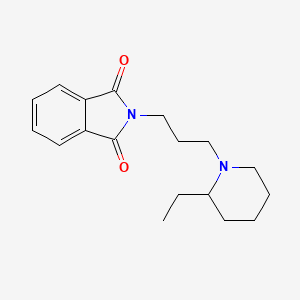
n-Methyl-n-nitroso-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-n-nitroso-9h-fluoren-2-amine is a chemical compound with the molecular formula C₁₄H₁₂N₂O It is known for its unique structure, which includes a nitroso group attached to a fluoren-2-amine backbone
Preparation Methods
The synthesis of n-Methyl-n-nitroso-9h-fluoren-2-amine typically involves the nitrosation of n-methyl-9h-fluoren-2-amine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
n-Methyl-n-nitroso-9h-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups. This can be achieved using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-Methyl-n-nitroso-9h-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its nitroso group, which is known to have mutagenic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-n-nitroso-9h-fluoren-2-amine involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules. This can lead to various biological effects, including mutagenesis and cytotoxicity. The molecular targets and pathways involved are still under investigation, but they likely include DNA alkylation and oxidative stress pathways .
Comparison with Similar Compounds
n-Methyl-n-nitroso-9h-fluoren-2-amine can be compared with other nitroso compounds such as n-nitrosodimethylamine and n-nitrosodiethylamine. These compounds share the nitroso functional group but differ in their structural backbones. The uniqueness of this compound lies in its fluoren-2-amine structure, which imparts distinct chemical and biological properties .
Similar compounds include:
- n-Nitrosodimethylamine
- n-Nitrosodiethylamine
- n-Nitroso-n-methyl-4-aminobutyric acid
These compounds are studied for their mutagenic and carcinogenic properties, making them important in toxicological research .
Properties
CAS No. |
16699-08-4 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C14H12N2O/c1-16(15-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI Key |
QCUUZNGSVMDKMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
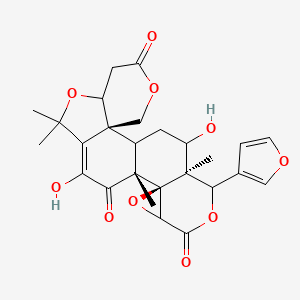
![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)
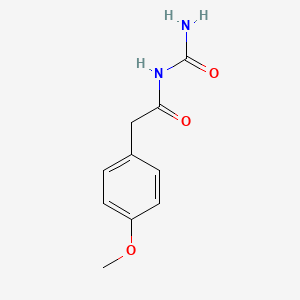
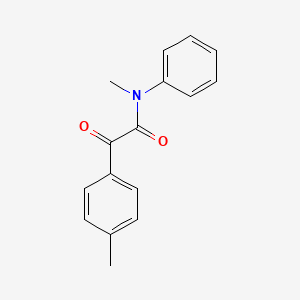
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
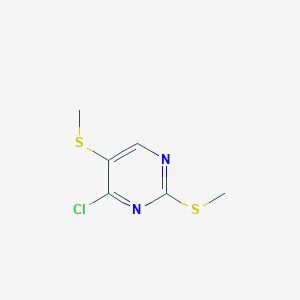
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
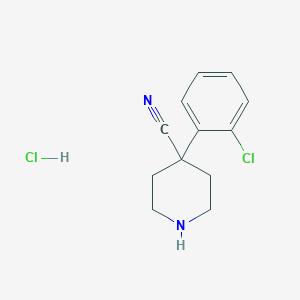
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
